molecular formula C17H15N3O2 B1672566 Gyki-52466 CAS No. 102771-26-6

Gyki-52466

Cat. No.: B1672566
CAS No.: 102771-26-6
M. Wt: 293.32 g/mol
InChI Key: LFBZZHVSGAHQPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GYKI-52466 is a 2,3-benzodiazepine compound that acts as a non-competitive antagonist of ionotropic glutamate receptors, specifically targeting the AMPA receptor. It is known for its anticonvulsant and neuroprotective properties, and it does not act on gamma-aminobutyric acid receptors like conventional 1,4-benzodiazepines .

Mechanism of Action

Target of Action

Gyki-52466, also known as 4-(8-Methyl-9H-1,3-dioxolo(4,5-h)(2,3)benzodiazepin-5-yl)benzenamine, primarily targets the AMPA receptors . It acts as a non-competitive antagonist of these receptors . It also has some activity against kainate receptors .

Mode of Action

This compound interacts with its targets by allosterically modulating the AMPA receptors . This means it binds to a site on the receptor that is distinct from the active site, leading to a change in the receptor’s conformation and a decrease in the receptor’s activity . It is a negative allosteric modulator , meaning it reduces the activity of the AMPA receptors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the glutamatergic pathway . By antagonizing the AMPA receptors, this compound reduces the excitatory effects of glutamate, the primary excitatory neurotransmitter in the nervous system .

Pharmacokinetics

This suggests it is well absorbed in the gastrointestinal tract and can cross the blood-brain barrier to exert its effects in the central nervous system .

Result of Action

The antagonism of AMPA receptors by this compound leads to a reduction in the excitatory effects of glutamate . This results in anticonvulsant effects, making this compound useful in the treatment of seizures . It also has neuroprotective properties, as it can protect neurons from the damaging effects of excessive glutamate stimulation .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also affect AMPA receptors could potentially alter the effectiveness of this compound . Additionally, factors such as the pH of the environment could potentially influence the ionization state of this compound, which could in turn affect its absorption and distribution .

Biochemical Analysis

Biochemical Properties

GYKI 52466 is a highly selective, noncompetitive antagonist of AMPA/Kainate receptor responses . It interacts with AMPA receptors, inhibiting their activity and thereby playing a role in biochemical reactions . The compound’s interaction with these receptors is non-competitive, meaning it does not compete with the natural ligand (glutamate) for the same binding site .

Cellular Effects

GYKI 52466 has been reported to prevent the excitotoxic action of high extracellular glutamate levels due to its potent non-competitive AMPA receptor antagonistic effect . It has been demonstrated histologically that GYKI 52466 has neuroprotective actions in experimental models of global and focal cerebral ischemia .

Molecular Mechanism

The molecular mechanism of action of GYKI 52466 involves its role as a non-competitive AMPA receptor antagonist . It binds to a site on the AMPA receptor that is distinct from the active site, thereby changing the receptor’s conformation and preventing the activation of the receptor by glutamate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of GYKI 52466 have been shown to last from 60 to 90 minutes, with plasma concentrations peaking within 15 minutes and dropping to less than 5% of peak levels within 90 minutes of injection .

Dosage Effects in Animal Models

In animal models, GYKI 52466 (3 mg/kg, s.c.), 90–180 min prior to high-dose KA, markedly reduced seizure scores, virtually abolished all level 3 and level 4 seizures, and completely suppressed KA-induced hippocampal c-FOS expression .

Preparation Methods

The synthesis of GYKI-52466 involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

GYKI-52466 undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c1-10-6-12-7-15-16(22-9-21-15)8-14(12)17(20-19-10)11-2-4-13(18)5-3-11/h2-5,7-8H,6,9,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFBZZHVSGAHQPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC3=C(C=C2C1)OCO3)C4=CC=C(C=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40145500
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102771-26-6
Record name 4-(8-Methyl-9H-1,3-dioxolo[4,5-h][2,3]benzodiazepin-5-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102771-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gyki 52466
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102771266
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gyki 52466
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40145500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(8-Methyl-9H-1,3-dioxolo(4,5-H)(2,3)benzodiazepin-5-yl)benzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GYKI-52466
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/471V8NZ5X3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gyki-52466
Reactant of Route 2
Gyki-52466
Reactant of Route 3
Gyki-52466
Reactant of Route 4
Gyki-52466
Reactant of Route 5
Gyki-52466
Reactant of Route 6
Gyki-52466
Customer
Q & A

A: 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) acts as a non-competitive antagonist at both α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) and kainate receptors, which are subtypes of ionotropic glutamate receptors. [, , , , ] Unlike competitive antagonists that directly block the glutamate binding site, 1-(4-Aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine (GYKI 52466) binds to a distinct allosteric site on these receptors. [, ] This binding prevents the opening of the ion channel associated with these receptors, thus inhibiting the flow of ions like sodium and calcium into the neuron. [] Consequently, neuronal excitation mediated by AMPA and kainate receptors is reduced. [] This inhibition of excitatory neurotransmission has been investigated for its potential in treating conditions associated with excessive glutamate activity, such as epilepsy, stroke, and neurodegenerative diseases. [, , , , , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.